Benzyl eugenol

Vue d'ensemble

Description

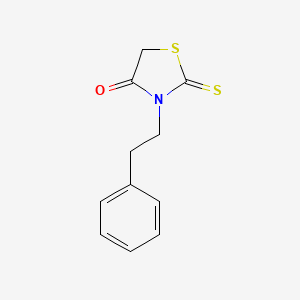

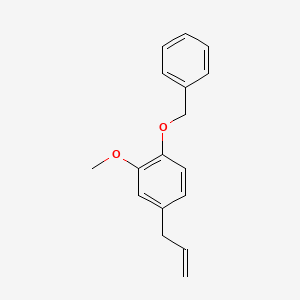

Benzyl Eugenol is a derivative of Eugenol, a naturally occurring phenolic molecule found in several plants such as cinnamon, clove, and bay leaves . It is sweet, fruity, spicy, and has a carnation aromatic clove soft orange-blossom rose violet red lilac lilas orangeflower fleur-d-oranger apricot banana spice .

Synthesis Analysis

Eugenol derivatives, including Benzyl Eugenol, can be produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group . The biosynthetic pathways for benzyl acetate and eugenol both belong to the broader phenylpropene metabolic pathway .Molecular Structure Analysis

The molecular structure of Benzyl Eugenol can be viewed using Java or Javascript . The structural changes located in the double bond affected much more smoothly the capacity of capturing radicals than the starting molecule .Chemical Reactions Analysis

Eugenol has been shown to interrupt action potentials, which may be involved in its anti-pain activity . The thermodynamic data showed the need for two hydrogen atomic transfer steps from antioxidants, followed by the formation of p-quinomethanes to make the reaction spontaneous with DPPH .Physical And Chemical Properties Analysis

Eugenol, the parent compound of Benzyl Eugenol, is a liquid at 25°C/1 Atm . It is colorless to pale yellow . The density of Eugenol is 1.067 g/mL at 25 °C .Applications De Recherche Scientifique

Antimicrobial Activity

Benzyl Eugenol, like its parent compound Eugenol, has demonstrated significant antimicrobial potential . It has been found to be active against bacterial strains such as Escherichia coli and Staphylococcus aureus, even when Eugenol itself showed no activity . This broadens the spectrum of its antibacterial action .

Antioxidant Activity

Eugenol derivatives, including Benzyl Eugenol, have been studied for their antioxidant activities . However, it’s worth noting that derivatives involving esterification reactions in the hydroxyl group of the Eugenol molecule resulted in a significant reduction of the antioxidant action .

Antifungal Activity

Eugenol has been found to possess antifungal activity against a range of fungal strains in vitro . While specific studies on Benzyl Eugenol are limited, it’s reasonable to infer that it may share similar antifungal properties due to its structural similarity to Eugenol.

Food Industry Applications

Eugenol is used as a food protectant in storing plants, grains, fruits, and livestock . Given its antimicrobial and antifungal properties, Benzyl Eugenol could potentially be used in similar applications.

Pharmaceutical Applications

The antimicrobial and antioxidant properties of Benzyl Eugenol make it a promising candidate for pharmaceutical applications . It could potentially be used in the development of new drugs, particularly those targeting infections.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzyl eugenol, like its parent compound eugenol, is likely to interact with a variety of molecular targets. It’s also known to scavenge free radicals, inhibit the generation of reactive oxygen species, and prevent the production of reactive forms of nitrogen .

Mode of Action

Eugenol, from which benzyl eugenol is derived, has been shown to have antioxidant potential through a mechanism of hydrogen atomic transfer (hat) by density functional theory (dft) . This suggests that benzyl eugenol may also act as an antioxidant, neutralizing harmful free radicals in the body.

Biochemical Pathways

Eugenol has been shown to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and auto-phagocytosis in studied cancer lines . It’s plausible that benzyl eugenol may have similar effects on these biochemical pathways.

Pharmacokinetics

Eugenol exhibits antioxidative, anti-inflammatory, and cardiovascular characteristics, along with analgesic and localised anaesthetic effects . It’s also been investigated as a substance that enhances penetration .

Result of Action

Eugenol has been shown to have a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . It’s plausible that benzyl eugenol may have similar effects.

Propriétés

IUPAC Name |

2-methoxy-1-phenylmethoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCLRALYUOMPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069179 | |

| Record name | Benzyl eugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl eugenol | |

CAS RN |

57371-42-3 | |

| Record name | Benzyleugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57371-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057371423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl eugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl eugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-allyl-2-methoxyphenyl benzyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Benzyl Eugenol suitable for use in ion-selective electrodes?

A1: Benzyl Eugenol (BE) can be polymerized to form Poly(benzyl eugenol) (PBE) []. Research has shown that PBE can function as an ionophore, a molecule that selectively binds to a specific ion, in this case, potassium (K+) []. This property makes PBE valuable in developing potassium ion-selective electrodes (K+-ISE).

Q2: How does the composition of the electrode membrane affect the performance of a K+-ISE using PBE?

A2: The performance of a K+-ISE using PBE is significantly affected by the membrane composition. A study [] found that incorporating oleic acid as a lipophilic anionic additive within a membrane composed of PBE, 2-nitrophenyl octyl ether (o-NPOE) as a plasticizer, and PVC as a matrix, enhanced the electrode's selectivity for potassium ions over other ions. This optimized composition resulted in a K+-ISE with improved selectivity, sensitivity, and a longer lifespan.

Q3: Beyond ion-selective electrodes, what other applications are there for Benzyl Eugenol and its derivatives?

A3: Benzyl Eugenol is a derivative of Eugenol, a primary component of clove oil (Syzygium aromaticum) []. Due to the presence of reactive functional groups like allyl, phenol, and methoxy, Benzyl Eugenol can be further modified to create compounds with applications in various industries. These include pharmaceuticals, cosmetics, food and beverages, pesticides, fishery, mining, and active packaging [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)